Lithium 2-thienylcyanocuprate 0.25M

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis and Catalysis

Specific Scientific Field

Organic chemistry and catalysis.

Summary of Application

Lithium 2-thienylcyanocuprate solution serves as a versatile reagent in organic synthesis. It participates in various cross-coupling reactions, including the Sonogashira coupling, Stille coupling, and Negishi coupling. These reactions allow the formation of carbon-carbon (C-C) bonds, enabling the construction of complex organic molecules.

Results

These coupling reactions yield diverse organic compounds, such as biaryl derivatives, natural product analogs, and functionalized molecules. Researchers have reported high yields and excellent selectivity using lithium 2-thienylcyanocuprate solution as a key component in these transformations .

OLED (Organic Light-Emitting Diode) Fabrication

Specific Scientific Field

Materials science and optoelectronics.

Summary of Application

Lithium 2-thienylcyanocuprate solution plays a crucial role in the synthesis of copper(I) complexes used as hole-transporting materials in OLEDs. These complexes enhance charge injection and transport, leading to improved device performance.

Experimental Procedures

Results

OLEDs incorporating copper(I) complexes exhibit enhanced efficiency, reduced operating voltage, and prolonged device lifetime. The use of lithium 2-thienylcyanocuprate solution contributes to the development of efficient OLEDs for displays and lighting applications .

Photovoltaic Devices

Specific Scientific Field

Solar energy conversion.

Summary of Application

Researchers explore lithium 2-thienylcyanocuprate solution as a potential hole-transport material in organic solar cells (OSCs). These materials facilitate charge transport from the light-absorbing layer to the electrode.

Experimental Procedures

Results

Lithium 2-thienylcyanocuprate solution-based OSCs exhibit improved charge extraction, reduced recombination losses, and enhanced power conversion efficiency. Researchers continue to optimize these materials for sustainable energy applications .

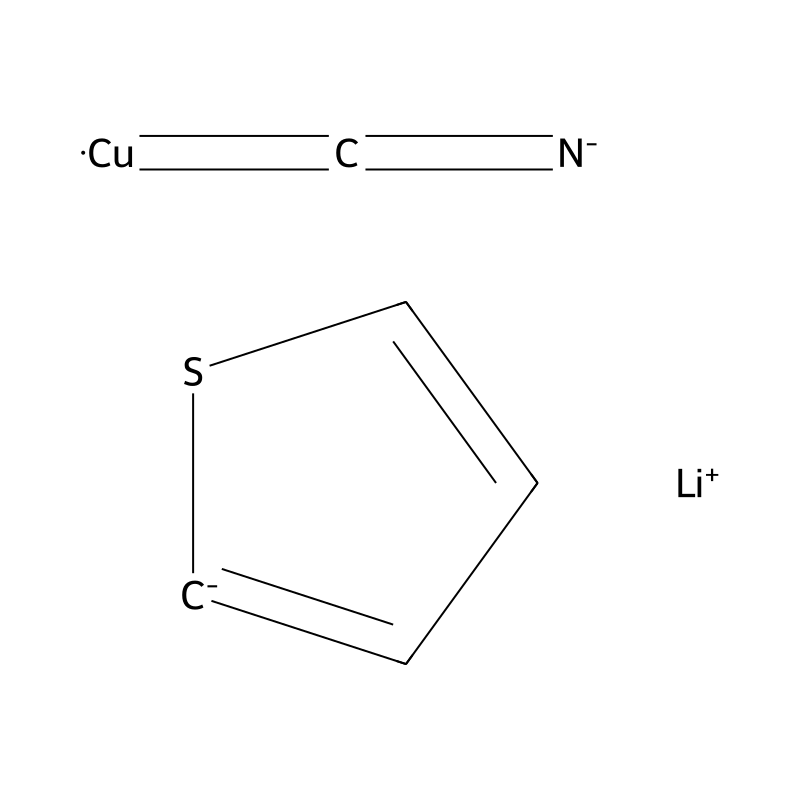

Lithium 2-thienylcyanocuprate is an organometallic compound characterized by its unique molecular structure, which includes lithium, copper, nitrogen, sulfur, and carbon atoms. The compound is often represented by the molecular formula and is typically found in a solution form with a concentration of 0.25 M in tetrahydrofuran. Its structural representation can be denoted through various notations, including the Simplified Molecular Input Line Entry System (SMILES) notation: . This compound is notable for its role as a nucleophile in organic synthesis, participating in significant

LiTC acts as a nucleophilic reagent due to the negative charge density on its α-carbon. This negative charge allows the α-carbon to attack the electrophilic β-carbon of α,β-unsaturated carbonyl compounds. The copper atom in LiTC helps to activate the α-carbon and stabilize the intermediate formed during the reaction [].

The synthesis of Lithium 2-thienylcyanocuprate typically involves the reaction between 2-thienyllithium and copper(I) cyanide. This reaction is generally conducted under inert atmospheres to prevent oxidation and moisture interference, which could compromise yield and purity. The method is known for producing high yields of Lithium 2-thienylcyanocuprate, making it suitable for both laboratory and industrial applications .

Lithium 2-thienylcyanocuprate has a broad spectrum of applications across various scientific disciplines:

- Organic Synthesis: It is widely used as a reagent for constructing complex organic molecules.

- Catalysis: Its properties make it useful in catalytic processes involving organometallic chemistry.

- Material Science: The compound may be utilized in developing new materials or enhancing existing ones due to its unique chemical properties .

Interaction studies involving Lithium 2-thienylcyanocuprate focus on its reactivity with various electrophiles and other organometallic compounds. For instance, studies have shown that it can react with lithium naphthalenide to generate highly reactive zero-valent copper complexes . This reactivity highlights its potential utility in synthesizing novel compounds through various coupling reactions.

Lithium 2-thienylcyanocuprate shares similarities with several other organometallic compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Key Features | Uniqueness |

|---|---|---|

| Lithium diorganocuprate | Contains two organic groups attached to copper | Versatile in forming higher-order cuprates |

| Lithium naphthalenide | Known for reducing metal complexes | More reactive than Lithium 2-thienylcyanocuprate |

| Copper(I) cyanide | Basic cyanide salt used in various reactions | Lacks the organometallic character of Lithium 2-thienylcyanocuprate |

| Copper(I) bromide dimethyl sulfide complex | Involves copper and bromide with dimethyl sulfide | Different halogen and ligand environment |

Lithium 2-thienylcyanocuprate stands out due to its specific thienyl group and its application as a nucleophile in organic synthesis, which may not be as pronounced in other similar compounds.

Origins of Gilman Reagents

The discovery of organocuprates traces back to the pioneering work of Henry Gilman in the mid-20th century, who first synthesized lithium dimethylcuprate ($$ \text{Li}[(\text{CH}3)2\text{Cu}] $$) by reacting methyllithium with copper(I) iodide. These early cuprates demonstrated unprecedented selectivity in alkylation and conjugate addition reactions, surpassing the reactivity of Grignard and organolithium reagents. By the 1980s, advancements in cuprate chemistry led to the development of "higher-order" cyanocuprates, such as $$ \text{Li}2[\text{CuR}2\text{CN}] $$, which exhibited enhanced stability and reactivity.

Lithium 2-thienylcyanocuprate emerged as a derivative of these innovations, combining the electron-rich thiophene ligand with the cyanide-modulated copper center. Its synthesis typically involves the reaction of 2-thienyllithium with copper(I) cyanide in THF under inert conditions. This method ensures high yields while minimizing side reactions, a critical factor for industrial-scale applications.

Structural Evolution and Controversies

The structure of cyanocuprates has been a subject of debate. Early proposals by Lipshutz suggested that cyanide ligands in higher-order cuprates ($$ \text{Li}2[\text{CuR}2\text{CN}] $$) coordinate directly to copper, enhancing nucleophilicity. However, Bertz and coworkers contested this model, arguing through NMR and X-ray studies that cyanide remains bound to lithium, forming a contact ion pair with the cuprate core. For lithium 2-thienylcyanocuprate, EXAFS analyses indicate a linear coordination geometry at copper, with the thienyl and cyanide ligands occupying axial positions. This configuration stabilizes the reagent and facilitates its nucleophilic character.

Lithium 2-thienylcyanocuprate represents an important class of organometallic reagents with significant applications in organic synthesis [1]. The compound, with the chemical formula C5H3CuLiNS and a molecular weight of 179.64 g/mol, is typically prepared as a 0.25M solution in tetrahydrofuran (THF) [2]. This organocuprate reagent exhibits distinctive physical characteristics, appearing as a yellow, red, green, or brown liquid with a density of 0.895 g/mL at 25°C [3].

The synthesis of lithium 2-thienylcyanocuprate follows a carefully controlled procedure that requires precise reaction conditions and handling techniques [4]. The formation process begins with the preparation of 2-thienyllithium through the reaction of 2-bromothiophene with n-butyllithium in THF at low temperature, typically around -78°C [5]. This step necessitates strictly anhydrous conditions and an inert atmosphere using either argon or nitrogen to prevent unwanted side reactions [6].

The synthetic pathway proceeds with the preparation of a copper(I) cyanide suspension in THF under an inert atmosphere [5]. The quality and purity of the copper(I) cyanide starting material significantly influence the final product's characteristics and reactivity profile [6]. The critical step in the synthesis involves the careful addition of the previously prepared 2-thienyllithium solution to the copper(I) cyanide suspension while maintaining low temperature conditions [2].

| Step | Procedure | Key Considerations |

|---|---|---|

| 1. Preparation of 2-thienyllithium | Reaction of 2-bromothiophene with n-butyllithium in THF at low temperature (-78°C) | Requires anhydrous conditions and inert atmosphere (Ar or N₂) |

| 2. Preparation of copper(I) cyanide solution | Suspension of CuCN in THF under inert atmosphere | CuCN must be of high purity and dry |

| 3. Formation of lithium 2-thienylcyanocuprate | Addition of 2-thienyllithium solution to CuCN suspension at low temperature with stirring | Temperature control is critical; gradual warming to -40°C |

| 4. Purification and storage | Filtration and concentration to obtain 0.25M solution in THF | Must be stored under inert atmosphere at low temperature |

Temperature control during the reaction is particularly crucial, as the mixture is typically allowed to warm gradually to approximately -40°C to ensure complete formation of the desired product [1] [5]. The reaction mechanism involves the coordination of the thienyl group to the copper center, with the cyanide ligand playing a vital role in stabilizing the resulting organocuprate complex [7].

The structural characterization of lithium 2-thienylcyanocuprate reveals important features that contribute to its chemical behavior [8]. The compound contains a copper-carbon bond between the copper center and the 2-thienyl group, with the cyanide ligand coordinated to both copper and lithium atoms [3]. This arrangement creates a complex electronic structure that influences the reagent's reactivity and stability [9].

Stability and Shelf-Life Advantages

Lithium 2-thienylcyanocuprate exhibits notable stability advantages compared to other organometallic reagents, particularly non-cyanide cuprates and traditional organolithium compounds [10]. The presence of the cyanide ligand significantly enhances the thermal stability of the copper-carbon bond, allowing for extended shelf life under appropriate storage conditions [11].

The optimal storage conditions for lithium 2-thienylcyanocuprate include maintaining temperatures between -20°C and -30°C under an inert atmosphere of argon or nitrogen [4]. When properly stored in sealed glass containers with minimal headspace, the reagent can maintain its chemical integrity and reactivity for 6-12 months, which represents a considerable advantage over many other organometallic reagents [12].

| Factor | Optimal Conditions | Advantages Over Other Reagents |

|---|---|---|

| Storage Temperature | -20°C to -30°C | More stable than non-cyanide cuprates at comparable temperatures |

| Inert Atmosphere | Argon or nitrogen | Less sensitive to trace oxygen than Gilman reagents |

| Container Type | Sealed glass containers with minimal headspace | Less reactive with glass than organolithium reagents |

| Shelf Life | 6-12 months under optimal conditions | Longer shelf life than most organolithium and Grignard reagents |

| Thermal Stability | Stable up to -10°C for short periods | Higher thermal stability than non-cyanide organocuprates |

| Decomposition Products | Metallic copper, thiophene, and lithium cyanide | Less hazardous decomposition than other organometallics |

| Stabilizing Factors | THF solvent and cyanide ligand enhance stability | CN ligand provides electronic stabilization to Cu-C bond |

Research findings indicate that the enhanced stability of lithium 2-thienylcyanocuprate can be attributed to several factors [13]. The cyanide ligand provides electronic stabilization to the copper-carbon bond through its strong σ-donating and π-accepting properties [14]. Additionally, the THF solvent plays a crucial role in solvating the lithium cation, further stabilizing the complex structure [15].

The thermal stability of lithium 2-thienylcyanocuprate allows it to be handled at temperatures up to -10°C for short periods without significant decomposition [16]. This represents a substantial advantage over non-cyanide organocuprates, which typically require more stringent temperature control [13]. When decomposition does occur, the primary products include metallic copper, thiophene, and lithium cyanide, which are generally less hazardous than the decomposition products of many other organometallic reagents [14].

The shelf-life advantages of lithium 2-thienylcyanocuprate make it particularly valuable for laboratory and industrial applications where long-term storage of reactive reagents is necessary [11]. Unlike many organolithium reagents that require frequent preparation due to their limited stability, lithium 2-thienylcyanocuprate can be prepared in larger batches and stored for extended periods, enhancing efficiency and reducing waste [12].

Comparative Analysis with Other Cyanocuprates

Lithium 2-thienylcyanocuprate belongs to a broader family of organocuprate reagents, each with distinct structural features and reactivity profiles [5]. A comparative analysis reveals important differences between lithium 2-thienylcyanocuprate and other related compounds, particularly in terms of structure, reactivity, and applications [10].

Organocuprate reagents can be classified into several categories based on their structural composition [15]. Lower-order cyanocuprates, with the general formula RCu(CN)Li, contain one organic group (R) and one cyanide ligand [5]. Higher-order cyanocuprates, represented by R2Cu(CN)Li2, feature two organic groups and one cyanide ligand [6]. Gilman reagents, with the formula R2CuLi, lack the cyanide ligand entirely [17].

| Property | Lower-order Cyanocuprates (RCu(CN)Li) | Higher-order Cyanocuprates (R2Cu(CN)Li2) | Gilman Reagents (R2CuLi) |

|---|---|---|---|

| Type of Cuprate | Monoalkyl cyanocuprate | Dialkyl cyanocuprate | Dialkyl cuprate without CN |

| Structure | Contains one R group and one CN group | Contains two R groups and one CN group | Contains two R groups, no CN group |

| Reactivity | Moderate reactivity, selective for SN2' substitution | Higher reactivity than lower-order cuprates | High reactivity but less selective |

| Stability | Moderate thermal stability | Enhanced thermal stability | Lower thermal stability |

| Applications | Allyl substitution, conjugate addition | Preparation of complex organic molecules | Conjugate addition, SN2 reactions |

Lithium 2-thienylcyanocuprate, as a lower-order cyanocuprate, exhibits moderate reactivity with high selectivity for certain transformations [5]. This contrasts with higher-order cyanocuprates, which generally demonstrate enhanced reactivity but may offer less selectivity in some applications [6]. Gilman reagents, while highly reactive, typically show lower thermal stability and less selectivity compared to cyanocuprates [10].

The presence of the thiophene ring in lithium 2-thienylcyanocuprate introduces unique electronic properties that influence its reactivity [7]. The sulfur atom in the thiophene ring contributes to the electronic distribution within the molecule, affecting the nucleophilicity of the carbon-copper bond [8]. This electronic influence distinguishes lithium 2-thienylcyanocuprate from other cyanocuprates containing different organic groups [9].

Research findings indicate that the relative reactivity of different cyanocuprates reflects the estimated difference in their standard reduction potentials [18]. Lithium 2-thienylcyanocuprate demonstrates a distinct reactivity profile that makes it particularly valuable for specific synthetic applications, especially those requiring selective carbon-carbon bond formation [5].

The structural characterization of lithium 2-thienylcyanocuprate provides important insights into its behavior [3]. The compound has a SMILES string representation of [Li]N=C=[Cu]c1cccs1 and an InChI key of BDZYNOMLDVYLHW-UHFFFAOYSA-N, which define its molecular structure in standardized formats [1]. These structural features contribute to the compound's unique position within the broader family of organocuprate reagents [9].

| Property | Value |

|---|---|

| Chemical Formula | C5H3CuLiNS |

| Molecular Weight | 179.64 g/mol |

| Appearance | Yellow, red, green, or brown liquid (0.25M in THF) |

| Density | 0.895 g/mL at 25 °C |

| Flash Point | 1.4 °F (-17 °C) - closed cup |

| SMILES String | [Li]N=C=[Cu]c1cccs1 |

| InChI | 1S/C4H3S.CN.Cu.Li/c1-2-4-5-3-1;1-2;;/h1-3H;;;/q;-1;;+1 |

| InChI Key | BDZYNOMLDVYLHW-UHFFFAOYSA-N |

In comparison to other cyanocuprates, lithium 2-thienylcyanocuprate offers a balanced profile of reactivity and stability [14]. While some higher-order cyanocuprates may exhibit greater reactivity in certain applications, lithium 2-thienylcyanocuprate provides advantages in terms of selectivity and handling [6]. Similarly, although Gilman reagents may demonstrate higher reactivity in some contexts, lithium 2-thienylcyanocuprate offers superior thermal stability and shelf life [10].

Mixed Cuprate Systems: Dummy Ligand Dynamics

Theoretical Framework of Mixed Cuprate Systems

Mixed organocuprate systems represent a significant advancement in organocopper chemistry, addressing the fundamental inefficiency of homocuprate reagents that waste one equivalent of the valuable organometallic precursor [1] [2]. The development of mixed cuprates containing "dummy ligands" has emerged as a sophisticated solution to this synthetic challenge, enabling selective transfer of a single organic group while retaining the second ligand on the copper center [3] [2].

Lithium 2-thienylcyanocuprate exemplifies the principles governing mixed cuprate reactivity, where the cyanide group traditionally functions as a non-transferable dummy ligand while the thienyl group serves as the reactive moiety [1] [3]. However, recent computational studies by Nakamura and Yamanaka have fundamentally challenged the conventional understanding of dummy ligand selectivity [2]. Contrary to the long-accepted hypothesis that ligand transfer selectivity depends primarily on copper-ligand bond strength, density functional theory calculations reveal that the metal-coordination ability of the dummy ligand within the polymetallic cluster structure represents the controlling factor [2].

Mechanistic Insights into Ligand Transfer Selectivity

The mechanistic pathway for ligand transfer in mixed organocuprates involves the formation of a tetracoordinated copper(III) intermediate through complexation with the electrophilic substrate [2]. Two competing pathways exist: the X-metal (XM) pathway where the dummy ligand X bridges lithium and copper, and the metal-X (MX) pathway where the transferable group bridges these metals [2]. The dummy ligand must possess the ability to simultaneously coordinate to both copper and lithium atoms to effectively resist transfer [2].

For lithium 2-thienylcyanocuprate, the cyanide group exhibits strong bridging capability between copper and lithium centers through its ambidentate nature [2]. The nitrogen atom coordinates to lithium while the carbon atom maintains interaction with copper, creating a stable bridging arrangement that prevents cyanide transfer [2]. This contrasts with the thienyl group, which shows limited bridging ability and consequently becomes the preferentially transferred ligand [4].

Dummy Ligand Classification and Effectiveness

The effectiveness of dummy ligands follows a hierarchical order based on their coordination capabilities and electronic properties [1] [4]. Alkynyl groups represent highly effective dummy ligands due to their strong π-coordination to copper and ability to form stable bridging interactions [1]. Cyanide groups demonstrate excellent dummy character through their hard Lewis base nature and strong affinity for lithium [1] [4]. Heteroatom-containing ligands such as thiolates and phosphides also exhibit dummy behavior through their ability to form stable Cu-X bonds [1].

The thienyl group in lithium 2-thienylcyanocuprate occupies an intermediate position in this hierarchy [4]. While the sulfur heteroatom provides some electron density to the copper center, the aromatic thiophene ring lacks the strong π-coordination characteristic of alkynyl dummy ligands [4]. Consequently, the thienyl group readily transfers to electrophilic substrates, making lithium 2-thienylcyanocuprate an effective methylating equivalent in synthetic applications .

| Cuprate Type | Formula | Aggregation State | Primary Reactivity | Dummy Ligand Effect |

|---|---|---|---|---|

| Gilman Cuprate (R₂CuLi) | R₂CuLi | Dimeric in Et₂O | Conjugate addition, SN2 | None |

| Lower-order Cyanocuprate (RCu(CN)Li) | RCu(CN)Li | Monomeric in THF | Conjugate addition, SN2 | Cyano group non-transferable |

| Higher-order Cyanocuprate (R₂Cu(CN)Li₂) | R₂Cu(CN)Li₂ | Disputed structure | Enhanced conjugate addition | Cyano group non-transferable |

| Mixed Cuprate (R(X)CuLi) | R(X)CuLi | Solvent dependent | Selective transfer | X group non-transferable |

| Lithium 2-Thienylcyanocuprate | (2-Th)Cu(CN)Li | Monomeric in THF | Selective conjugate addition | Thienyl group transferable |

Aggregation Phenomena and Structural Dynamics

The aggregation behavior of mixed cuprates profoundly influences their reactivity patterns and synthetic utility [6] [7]. Lithium 2-thienylcyanocuprate exists predominantly as monomeric species in tetrahydrofuran solution, contrasting with the higher-order aggregates observed for traditional Gilman cuprates in diethyl ether [7]. This disaggregation results from the strong coordinating ability of tetrahydrofuran, which disrupts intermolecular cuprate interactions [7].

Nuclear magnetic resonance diffusion measurements and heteronuclear Overhauser effect studies demonstrate that the cyanide group remains directly attached to the cuprate moiety rather than existing as free lithium cyanide [7]. This structural arrangement supports the lower-order cuprate formulation RCu(CN)Li rather than the higher-order structure R₂Cu(CN)Li₂ previously proposed [8] [9]. The controversy surrounding higher-order cyanocuprate structures has been resolved through crystallographic evidence demonstrating that these species exist as cyano-Gilman cuprates with lithium-bound cyanide rather than copper-bound cyanide [9].

Role in Directed Ortho-Cupration Methodologies

Mechanistic Foundations of Directed Ortho-Cupration

Directed ortho-cupration represents a powerful methodology for the regioselective functionalization of aromatic systems through the intermediacy of organocuprate reagents [10] [11]. This approach exploits the coordinating ability of directing groups to achieve selective metalation at the ortho-position, followed by electrophilic trapping to install diverse functional groups [10] [11]. Lithium 2-thienylcyanocuprate has emerged as a valuable reagent in these transformations, offering enhanced reactivity compared to traditional lithium amide bases while maintaining excellent regioselectivity [12].

The mechanism of directed ortho-cupration involves initial coordination of the cuprate reagent to the directing group heteroatom, followed by deprotonation of the adjacent aromatic proton [10]. The resulting aryllithium intermediate remains coordinated to the directing group, maintaining the regiochemical integrity of the metalation [10]. Subsequent reaction with electrophiles occurs exclusively at the lithium-bearing carbon, providing access to ortho-substituted aromatic products [10].

Lithium 2-thienylcyanocuprate participates in these reactions through a modified mechanism where the cuprate serves both as the deprotonating base and as a potential coupling partner [12]. The thiocyanate framework provides sufficient basicity for aromatic deprotonation while the copper center can facilitate subsequent cross-coupling reactions [12]. This dual functionality enables one-pot protocols for the construction of biaryl systems from simple aromatic starting materials [12].

Directing Group Compatibility and Selectivity Patterns

The compatibility of directing groups with lithium 2-thienylcyanocuprate-mediated ortho-cupration varies significantly based on their electronic and steric properties [11] [13]. Strongly coordinating groups such as dimethylamino and carboxamide substituents provide excellent directing ability, leading to quantitative ortho-selectivity in metalation reactions [11]. Moderately coordinating groups including methoxy and sulfamate functionalities show good compatibility but may require optimized reaction conditions [11].

The regioselectivity of directed ortho-cupration depends critically on the strength of the directing group coordination and the steric accessibility of the ortho-position [10] [11]. Electron-donating groups generally provide stronger coordination and higher selectivity compared to electron-withdrawing substituents [10]. Sterically demanding directing groups may hinder cuprate approach, leading to reduced reactivity or altered regioselectivity patterns [10].

| Directing Group | Metalation Position | Coordination Mode | Relative Activity | Selectivity |

|---|---|---|---|---|

| Methoxy (-OMe) | ortho | Oxygen coordination | High | Excellent |

| Dimethylamino (-NMe₂) | ortho | Nitrogen coordination | Very High | Excellent |

| Carboxamide (-CONR₂) | ortho | Oxygen coordination | High | Excellent |

| Oxazoline | ortho | Nitrogen coordination | Very High | Excellent |

| Sulfamate (-OSO₂NR₂) | ortho | Oxygen coordination | Moderate | Good |

| Thioether (-SR) | ortho | Sulfur coordination | Moderate | Good |

| Phosphine Oxide (-PO(OR)₂) | ortho | Oxygen coordination | High | Excellent |

Synthetic Applications and Methodological Developments

The application of lithium 2-thienylcyanocuprate in directed ortho-cupration has enabled the development of novel synthetic methodologies for the construction of complex aromatic systems [12]. The combination of ortho-deprotonation with subsequent cross-coupling reactions provides access to functionalized biaryls in a single synthetic operation [12]. This approach represents a significant advance over traditional multi-step sequences requiring separate metalation and coupling steps [12].

Recent methodological developments have focused on expanding the scope of electrophiles compatible with directed ortho-cupration protocols [14]. The use of halogen electrophiles enables the introduction of heavy halogens at the ortho-position with excellent regioselectivity [14]. Borylation reactions provide access to organoborane intermediates suitable for subsequent Suzuki-Miyaura cross-coupling [14]. Silylation protocols generate organosilane products that serve as masked anions for further functionalization [14].

The tolerance of directing groups toward various reaction conditions represents a critical consideration in method development [11] [14]. Acid-sensitive directing groups may undergo decomposition under strongly basic conditions, limiting their utility in cupration reactions [11]. Thermally labile groups may fragment at elevated temperatures, reducing the efficiency of metalation processes [11]. Careful optimization of reaction parameters including temperature, solvent, and reagent stoichiometry is essential for achieving optimal results [11].

Reactivity with Epoxides and Alkyl Halides

Mechanistic Framework of Nucleophilic Substitution Reactions

The reactivity of lithium 2-thienylcyanocuprate toward epoxides and alkyl halides proceeds through distinct mechanistic pathways that reflect the fundamental differences in substrate structure and leaving group ability [15] [16]. Alkyl halide substitution follows a classical SN2 mechanism characterized by concerted bond formation and bond breaking, resulting in inversion of stereochemistry at the electrophilic carbon [15] [16]. Epoxide ring-opening reactions involve initial nucleophilic attack at the less substituted carbon followed by ring fragmentation with retention of stereochemistry at the attacked center [15] [16].

Computational studies using density functional theory have elucidated the detailed reaction coordinate for organocuprate substitution reactions [15] [16]. The reaction proceeds through a single transition state involving rate-determining cleavage of the carbon-leaving group bond with concurrent nucleophilic participation of the copper-carbon bond [16]. The copper center utilizes its 3dz² orbital in conjunction with carbon 2s and 2p orbitals to facilitate the bond-forming process [16]. Solvent coordination to lithium centers in the cuprate cluster significantly reduces activation energies, enabling reactions to proceed efficiently at low temperatures [16].

The enhanced reactivity of cyanocuprates compared to traditional Gilman reagents stems from their modified electronic structure and aggregation properties [17] [15]. The presence of the cyanide ligand alters the electron density at the copper center, increasing its nucleophilicity toward electrophilic substrates [17]. Additionally, the reduced aggregation of cyanocuprates in coordinating solvents enhances their availability for bimolecular reactions [7].

Substrate Scope and Stereochemical Outcomes

The substrate scope for lithium 2-thienylcyanocuprate substitution reactions encompasses a broad range of alkyl halides and epoxides with varying structural complexity [17] [18]. Primary alkyl halides undergo facile substitution with excellent yields and complete inversion of stereochemistry [17]. Secondary alkyl halides show reduced reactivity but maintain good efficiency under optimized conditions [17]. Tertiary alkyl halides are unreactive toward cuprate substitution due to steric hindrance at the electrophilic center [17].

Epoxide substrates exhibit distinct reactivity patterns depending on their substitution pattern and ring size [15] [18]. Terminal epoxides undergo regioselective ring-opening at the primary carbon with high efficiency [18]. Internal epoxides show moderate regioselectivity favoring attack at the less substituted position [18]. Cyclic epoxides demonstrate unique stereochemical outcomes, with cyclohexene oxide derivatives undergoing trans-diaxial ring-opening to provide axial alcohol products [16].

| Substrate Type | Reaction Type | Typical Yield (%) | Stereochemistry | Temperature (°C) |

|---|---|---|---|---|

| Primary Alkyl Halides | SN2 substitution | 80-95 | Inversion | -78 to 0 |

| Secondary Alkyl Halides | SN2 substitution | 70-90 | Inversion | -78 to 0 |

| Tertiary Alkyl Halides | No reaction | 0-10 | N/A | N/A |

| Terminal Epoxides | Ring opening | 85-98 | Inversion at C-O | -78 to 25 |

| Internal Epoxides | Ring opening | 75-90 | Inversion at C-O | -78 to 25 |

| Cyclic Epoxides | Regioselective opening | 70-85 | Trans-diaxial opening | -78 to 0 |

| Allylic Halides | SN2' substitution | 80-95 | syn-SN2' | -78 to 0 |

| Propargylic Halides | SN2' substitution | 75-90 | syn-SN2' | -78 to 0 |

Solvent Effects and Reaction Optimization

The influence of solvent on cuprate reactivity represents a critical parameter in optimizing substitution reactions with epoxides and alkyl halides [7] [19]. Coordinating solvents such as tetrahydrofuran enhance reactivity by disaggregating cuprate clusters and increasing the concentration of reactive monomeric species [7] [19]. Non-coordinating solvents promote higher-order aggregation, reducing the availability of cuprate reagents for bimolecular processes [7].

The addition of Lewis acidic additives significantly enhances the reactivity of organocuprates toward epoxide substrates [16]. Boron trifluoride coordination to the epoxide oxygen increases the electrophilicity of the carbon centers, facilitating nucleophilic attack [16]. The activation energy for epoxide ring-opening decreases from approximately 20 kcal/mol to 9.2 kcal/mol in the presence of boron trifluoride [16]. This dramatic rate enhancement enables reactions to proceed efficiently at ambient temperature [16].

| Solvent | Dielectric Constant | Cuprate Aggregation | Reactivity Level | Selectivity |

|---|---|---|---|---|

| Diethyl Ether | 4.3 | Higher aggregates | Moderate | Good |

| Tetrahydrofuran | 7.6 | Monomeric/Dimeric | High | Excellent |

| Toluene | 2.4 | Higher aggregates | Low | Poor |

| Hexane | 1.9 | Higher aggregates | Low | Poor |

| HMPA | 30 | Monomeric | Very High | Excellent |

| DME | 7.2 | Dimeric | High | Good |

| THF/HMPA mixture | Variable | Monomeric | Very High | Excellent |

Synthetic Applications and Methodological Considerations

The synthetic utility of lithium 2-thienylcyanocuprate in substitution reactions has been demonstrated across diverse target structures including natural products and pharmaceutical intermediates [20]. The regioselective ring-opening of sugar-derived epoxides provides access to C-branched carbohydrate derivatives with defined stereochemistry [20]. The substitution of primary alkyl halides enables the construction of carbon frameworks with precise control over functional group placement .

Recent developments in cuprate methodology have focused on expanding the scope of compatible functional groups and reaction conditions [17]. The tolerance of organocuprates toward ester, nitrile, and amide functionalities enables their use in complex synthetic sequences [17]. The development of asymmetric variants using chiral ligands provides access to enantioenriched products [17]. Cross-coupling protocols that combine cuprate chemistry with palladium catalysis offer enhanced synthetic efficiency [17].